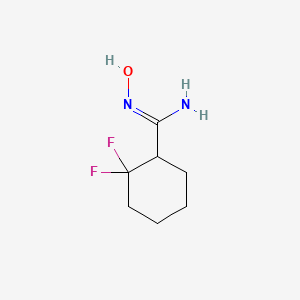

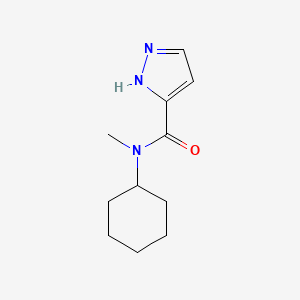

![molecular formula C17H18N6O2 B2876835 3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-15-9](/img/structure/B2876835.png)

3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrrolidine ring, a triazole ring, and a pyrimidinone ring. These groups are common in many biologically active compounds and pharmaceuticals .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the pyrrolidine ring could potentially undergo reactions typical of amines, while the triazole and pyrimidinone rings could participate in reactions typical of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Platelet-Derived Growth Factor Antagonist

Trapidil , a compound related to the triazolopyrimidine family, has been investigated for its potential in preventing intimal proliferation after percutaneous transluminal coronary angioplasty (PTCA). A study demonstrated that patients treated with Trapidil showed a significant reduction in restenosis compared to those treated with aspirin and dipyridamole. This suggests Trapidil's efficacy in inhibiting platelet-derived growth factor, which plays a crucial role in intimal proliferation, making it a valuable agent for post-PTCA management (Okamoto et al., 1992).

Metabolism and Disposition Studies

A comprehensive study on the metabolism and disposition of BMS-690514, an inhibitor targeting both human epidermal growth factor and vascular endothelial growth factor receptors, revealed extensive metabolism via oxidation and glucuronidation. This study provided insights into the pharmacokinetic properties of this compound, indicating its well-absorption and extensive metabolization, which is crucial for developing treatments for non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).

Antiplatelet Agent Hypersensitivity and Cross-Reactivity

The case of cross-reactive hypersensitivity to clopidogrel, a thienopyridine, as well as to the structurally dissimilar ticagrelor, a cyclopentyl-triazolo-pyrimidine, highlights the complex interactions of these compounds with the human immune system. Successful desensitization in this case sheds light on the potential for managing hypersensitivity reactions, which is crucial for the continuation of essential antiplatelet therapy in cardiovascular disease management (Chin et al., 2015).

Comparison with Standard Treatments for Angina Pectoris

A study comparing trapidil with isosorbide-dinitrate (ISDN) for the treatment of stable angina pectoris concluded that trapidil is not inferior to ISDN. This suggests that trapidil, which operates differently from nitrates, could be an effective alternative for treating stable angina pectoris. The study also noted fewer side effects like headache in patients treated with trapidil compared to those on ISDN (Meinertz & Lehmacher, 2006).

Enhancing Adenylate Cyclase Activity in Depression Treatment

Alprazolam, a triazolobenzodiazepine, showed enhanced prostaglandin D2-stimulated platelet adenylate cyclase activity in depressed patients who responded to treatment, suggesting a potential mechanism underlying its antidepressant effects. This finding indicates the role of neurotransmitter receptor coupling and adenylate cyclase in the pharmacodynamics of depression treatment (Mooney et al., 1985).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Pharmacokinetics

Similar compounds have shown to have significant cytotoxic activities against various cell lines, suggesting good cellular absorption .

Result of Action

The compound, similar to other CDK2 inhibitors, likely results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This can lead to a decrease in tumor growth and potentially contribute to the treatment of cancer .

Eigenschaften

IUPAC Name |

3-benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c24-14(21-8-4-5-9-21)11-22-12-18-16-15(17(22)25)19-20-23(16)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHWVVBTTJSMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)